2-Chloro-5-fluoroquinazolin-4-amine
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Overview
Description
Preparation Methods
The synthesis of 2-Chloro-5-fluoroquinazolin-4-amine typically involves the reaction of 2-chloro-5-fluoroaniline with cyanogen bromide under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dimethylformamide . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
2-Chloro-5-fluoroquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include sodium hydroxide, dimethylformamide, and cyanogen bromide . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Chloro-5-fluoroquinazolin-4-amine has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic properties.
Biological Studies: The compound is used in biological studies to investigate its effects on different biological pathways and targets.
Industrial Applications: It is used in the synthesis of other chemical compounds and materials for industrial applications.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Chloro-5-fluoroquinazolin-4-amine can be compared with other similar compounds, such as:
2-Chloroquinazolin-4-amine: Lacks the fluorine atom, which may affect its biological activity and properties.
5-Fluoroquinazolin-4-amine: Lacks the chlorine atom, which may also influence its reactivity and applications.
The presence of both chlorine and fluorine atoms in this compound makes it unique and potentially more versatile in its applications .
Properties
Molecular Formula |
C8H5ClFN3 |
---|---|
Molecular Weight |
197.60 g/mol |
IUPAC Name |
2-chloro-5-fluoroquinazolin-4-amine |
InChI |
InChI=1S/C8H5ClFN3/c9-8-12-5-3-1-2-4(10)6(5)7(11)13-8/h1-3H,(H2,11,12,13) |
InChI Key |
RPIARPIILZFYLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NC(=N2)Cl)N |
Origin of Product |
United States |
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